1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea
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Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzo[d][1,3]dioxole moiety, a pyrimidin-2-yl group, and an imidazol-1-yl group, making it a unique structure for studying interactions and reactions in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the pyrimidin-2-yl group through nucleophilic substitution reactions. The final step involves the coupling of the imidazol-1-yl group with the urea derivative under controlled conditions, such as using a base catalyst and maintaining a specific temperature range.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)amine
- 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research in various fields.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3/c24-17(22-12-2-3-13-14(10-12)26-11-25-13)21-7-9-23-8-6-20-16(23)15-18-4-1-5-19-15/h1-6,8,10H,7,9,11H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGLUKWCJXALII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCN3C=CN=C3C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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